N-[1-(4-chlorophenyl)propyl]-N'-cyclohexylurea
Description
N-[1-(4-chlorophenyl)propyl]-N'-cyclohexylurea is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a cyclohexyl group attached to a urea moiety
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-15(12-8-10-13(17)11-9-12)19-16(20)18-14-6-4-3-5-7-14/h8-11,14-15H,2-7H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEOVXIVWKCRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorophenyl)propyl]-N'-cyclohexylurea typically involves the reaction of 1-(4-chlorophenyl)propylamine with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound is synthesized using similar reaction conditions but in larger reactors with continuous monitoring of temperature and pressure. The use of catalysts and optimized reaction parameters helps in achieving higher yields and purity. The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-chlorophenyl)propyl]-N'-cyclohexylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted ureas or amides.
Scientific Research Applications
Chemistry: N-[1-(4-chlorophenyl)propyl]-N'-cyclohexylurea is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also being investigated for its role in modulating biological pathways.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)propyl]-N'-cyclohexylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[1-(4-chlorophenyl)ethyl]-N'-cyclohexylurea: Similar structure but with an ethyl group instead of a propyl group.
N-[1-(4-chlorophenyl)butyl]-N'-cyclohexylurea: Similar structure but with a butyl group instead of a propyl group.
N-[1-(4-chlorophenyl)propyl]-N'-methylurea: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness: N-[1-(4-chlorophenyl)propyl]-N'-cyclohexylurea stands out due to its specific combination of a chlorophenyl group and a cyclohexyl group, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
